Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate
CAS No.: 496028-16-1
Cat. No.: VC21424303
Molecular Formula: C21H18FNO3S
Molecular Weight: 383.4g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 496028-16-1 |
---|---|
Molecular Formula | C21H18FNO3S |
Molecular Weight | 383.4g/mol |
IUPAC Name | ethyl 2-[(2-fluorobenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate |
Standard InChI | InChI=1S/C21H18FNO3S/c1-3-26-21(25)18-17(14-9-5-4-6-10-14)13(2)27-20(18)23-19(24)15-11-7-8-12-16(15)22/h4-12H,3H2,1-2H3,(H,23,24) |
Standard InChI Key | VXHBDLBFBBDISH-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC=CC=C3F |
Canonical SMILES | CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC=CC=C3F |
Introduction
Chemical Identity and Structure
Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate belongs to the class of substituted thiophenes, which are five-membered aromatic heterocycles containing a sulfur atom. This compound features several key functional groups including an ethyl carboxylate, a benzamido group with fluorine substitution, a methyl group, and a phenyl substituent, all attached to the thiophene core.
Basic Identification Data
The compound can be identified through various parameters as summarized in the following table:
Parameter | Value |
---|---|
Chemical Name | Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate |
CAS Number | 496028-16-1 |
Molecular Formula | C21H18FNO3S |
Molecular Weight | 383.44 g/mol |
These identification parameters provide a standardized way to reference the compound in chemical databases and literature .
Structural Characteristics
The molecular structure exhibits several important features:
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A central thiophene ring that serves as the core scaffold
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An ethyl carboxylate group at position 3
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A 2-fluorobenzamido moiety at position 2
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A methyl group at position 5
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A phenyl ring at position 4
The presence of these functional groups contributes to the compound's chemical reactivity, solubility, and potential biological activity.
Synonyms and Alternative Nomenclature
The compound is also known by other names in the literature:
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Ethyl 2-[(2-fluorobenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate
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3-Thiophenecarboxylic acid, 2-[(2-fluorobenzoyl)amino]-5-methyl-4-phenyl-, ethyl ester
Physical and Chemical Properties
Understanding the physical and chemical properties of ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate is essential for developing applications and synthesis strategies.
Physical Properties
Based on its structure and comparison with similar thiophene derivatives, the compound is expected to exhibit the following physical properties:
Property | Value/Description |
---|---|
Physical State | Solid at room temperature |
Color | Typically white to pale yellow crystalline powder |
Solubility | Soluble in organic solvents (e.g., DMSO, chloroform, methanol); poorly soluble in water |
Melting Point | Expected to be in the range of 120-180°C (estimated based on similar compounds) |
Electronic and Molecular Properties
The compound possesses several key electronic and molecular characteristics that influence its behavior in chemical reactions and biological systems:
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The thiophene ring provides aromaticity and contributes to π-π stacking interactions
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The fluorine atom increases lipophilicity and metabolic stability
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The amide linkage serves as both hydrogen bond donor and acceptor
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The ester group functions as a hydrogen bond acceptor
These features collectively determine the compound's reactivity, stability, and binding properties in various environments.
Synthesis Methods
General Synthetic Approaches
The synthesis of ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate typically involves a multi-step process starting from simpler thiophene derivatives. One common approach begins with ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, which can be prepared through the Gewald reaction.
Specific Synthetic Route
A proposed synthetic route involves:
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Synthesis of ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate via the Gewald reaction
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Acylation of the amino group with 2-fluorobenzoyl chloride in the presence of a base
The reaction can be represented as:
Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate + 2-fluorobenzoyl chloride → Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate + HCl
Reaction Conditions and Considerations
Optimal synthesis typically requires:
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Dry, inert atmosphere (nitrogen or argon)
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Anhydrous solvents (THF, DCM, or DMF)
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Base (triethylamine or pyridine) to neutralize the HCl generated
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Temperature control (0-25°C)
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Purification by column chromatography or recrystallization
Chemical Reactivity
The chemical behavior of ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate is determined by its functional groups and electronic structure.
Hydrolysis Reactions
The ester group can undergo hydrolysis under both acidic and basic conditions:
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Acid-catalyzed hydrolysis: Provides the corresponding carboxylic acid and ethanol
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Base-catalyzed hydrolysis: Yields the carboxylate salt which can be acidified to obtain the free acid
Amide Functionality
The benzamido group can undergo:
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Hydrolysis under harsh conditions (concentrated acids or bases)
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Reduction with strong reducing agents such as LiAlH4
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Transamidation reactions with primary or secondary amines
Thiophene Ring Reactivity
The thiophene core can participate in:
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Electrophilic aromatic substitution reactions (though less reactive than benzene)
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Oxidation reactions, potentially leading to sulfoxide or sulfone formation
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Lithiation at available positions (primarily C-4) followed by quenching with electrophiles
Comparison with Similar Compounds
Structural Analogs
Comparing ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate with its structural analogs provides insights into structure-property relationships.
Physicochemical Property Comparison
Examining the physicochemical properties of these related compounds helps predict the behavior of ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate:
These comparisons suggest that ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate should have good membrane permeability and moderate water solubility, properties that are favorable for potential drug development.
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